4-(((3-(2-Fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)-2-methoxyphenyl acetate
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Overview
Description
4-(((3-(2-Fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)-2-methoxyphenyl acetate is a complex organic compound that features a triazole ring, a fluorophenyl group, and a methoxyphenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3-(2-Fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)-2-methoxyphenyl acetate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the triazole ring, followed by the introduction of the fluorophenyl and methoxyphenyl acetate groups under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(((3-(2-Fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)-2-methoxyphenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, potentially leading to derivatives with enhanced properties.
Scientific Research Applications
4-(((3-(2-Fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)-2-methoxyphenyl acetate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, contributing to the development of new materials and catalysts.
Biology: Its unique structure allows for the exploration of its interactions with biological targets, potentially leading to the discovery of new bioactive compounds.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(((3-(2-Fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)-2-methoxyphenyl acetate involves its interaction with specific molecular targets. The triazole ring and fluorophenyl group are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(((3-(2-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)-2-methoxyphenyl acetate
- 4-(((3-(2-Bromophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)-2-methoxyphenyl acetate
- 4-(((3-(2-Iodophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)-2-methoxyphenyl acetate
Uniqueness
The presence of the fluorophenyl group in 4-(((3-(2-Fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)-2-methoxyphenyl acetate distinguishes it from its analogs with different halogen substitutions. This fluorine atom can significantly influence the compound’s electronic properties, reactivity, and biological activity, making it a unique and valuable compound for research and industrial applications.
Properties
CAS No. |
575469-95-3 |
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Molecular Formula |
C18H15FN4O3S |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
[4-[(E)-[3-(2-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C18H15FN4O3S/c1-11(24)26-15-8-7-12(9-16(15)25-2)10-20-23-17(21-22-18(23)27)13-5-3-4-6-14(13)19/h3-10H,1-2H3,(H,22,27)/b20-10+ |
InChI Key |
CYNOKKZYJVQZBK-KEBDBYFISA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3F)OC |
Origin of Product |
United States |
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